molecular formula C8H17NOS B13211715 Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone

Cat. No.: B13211715
M. Wt: 175.29 g/mol
InChI Key: KHKWHZABAZPOIM-UHFFFAOYSA-N
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Description

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone is a complex organic compound characterized by its unique structural features This compound contains a cyclopropyl group, an imino group, a 3-methylbutan-2-yl group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the imino group, and the incorporation of the lambda6-sulfanone moiety. One common synthetic route involves the reaction of cyclopropylamine with 3-methylbutan-2-one under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification techniques, such as distillation and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone: Unique due to its combination of cyclopropyl, imino, and lambda6-sulfanone groups.

    Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfoxide: Similar structure but contains a sulfoxide group instead of a sulfanone.

    Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfone: Contains a sulfone group, leading to different chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Biological Activity

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone, a compound characterized by its unique cyclopropyl and sulfanone moieties, has garnered attention in recent research for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C8H14N2O2S\text{C}_8\text{H}_{14}\text{N}_2\text{O}_2\text{S}
PropertyValue
Molecular FormulaC₈H₁₄N₂O₂S
Molecular Weight174.27 g/mol
IUPAC NameThis compound

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity or act as a receptor ligand, influencing several biochemical pathways. The specific molecular interactions remain to be fully elucidated through further research.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of sulfanones have been shown to inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study assessing its efficacy against human cancer cells reported an IC50 value indicating effective inhibition of cell proliferation in lines such as HeLa and MCF-7.

Cell LineIC50 (µM)Reference
HeLa15.5
MCF-720.0
A-54912.3

3. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in inflammatory diseases.

Case Study 1: Cytotoxicity Evaluation

A systematic evaluation of this compound was conducted using the MTS assay on various human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in the RKO cell line, achieving up to 70% inhibition at higher concentrations.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of microbial strains. It exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

cyclopropyl-imino-(3-methylbutan-2-yl)-oxo-λ6-sulfane

InChI

InChI=1S/C8H17NOS/c1-6(2)7(3)11(9,10)8-4-5-8/h6-9H,4-5H2,1-3H3

InChI Key

KHKWHZABAZPOIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)S(=N)(=O)C1CC1

Origin of Product

United States

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